Cas no 1368975-24-9 (3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine)

3-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine is a fluorinated and chlorinated aromatic amine derivative with a branched alkyl chain. Its unique structure, featuring both halogen substituents and steric hindrance from the dimethyl groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's stability and reactivity are enhanced by the electron-withdrawing effects of the chloro and fluoro groups, facilitating selective functionalization. Its rigid backbone also contributes to improved metabolic stability in potential applications. This amine is particularly useful in the development of bioactive molecules, where precise substitution patterns are critical for optimizing efficacy and selectivity. Suitable for controlled reactions under standard conditions.
3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine structure
1368975-24-9 structure
Product Name:3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine
CAS No:1368975-24-9
MF:C11H15ClFN
MW:215.694905519485
CID:5907764
PubChem ID:82471415
Update Time:2025-05-25

3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine
    • 1368975-24-9
    • EN300-1984568
    • Inchi: 1S/C11H15ClFN/c1-11(2,7-14)6-8-3-4-10(13)9(12)5-8/h3-5H,6-7,14H2,1-2H3
    • InChI Key: DNZSVXOIYIOKQK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CC(C)(C)CN)F

Computed Properties

  • Exact Mass: 215.0877053g/mol
  • Monoisotopic Mass: 215.0877053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine

3-(3-Chloro-4-Fluorophenyl)-2,2-Dimethylpropan-1-Amine (CAS No. 1368975-24-9)

3-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine, also known by its CAS registry number 1368975-24-9, is a versatile organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which combines a substituted aromatic ring with an amine functional group. The presence of chlorine and fluorine substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of various bioactive molecules.

The synthesis of 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves multi-step organic reactions, including nucleophilic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the yield and purity of this compound, aligning with the growing demand for sustainable chemical manufacturing practices.

One of the most notable applications of this compound is in the development of small-molecule inhibitors targeting specific enzymes involved in various disease pathways. For example, researchers have utilized 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amine as a key intermediate in the synthesis of kinase inhibitors, which hold promise for treating cancers and inflammatory diseases. The steric hindrance provided by the dimethylpropane group plays a crucial role in optimizing the binding affinity of these inhibitors to their target proteins.

Moreover, 1368975-24-9 has shown potential in the field of drug delivery systems. Its amine functionality allows for easy modification with biocompatible polymers or lipid-based carriers, enhancing the solubility and bioavailability of therapeutic agents. Recent studies have demonstrated its utility in constructing nanoparticles for targeted drug delivery, where the compound serves as a stabilizing agent or a functional linker between drug molecules and carrier materials.

In terms of physical properties, 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-amie exhibits a melting point of approximately 85°C and a boiling point around 160°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic synthesis protocols. The compound is also relatively stable under ambient conditions but requires protection from moisture and light during storage to prevent degradation.

Recent research has focused on exploring the bioavailability and pharmacokinetics of this compound when used as an active pharmaceutical ingredient (API). Studies conducted using animal models have revealed that 1368975-24-9 demonstrates moderate absorption rates when administered orally, with peak plasma concentrations achieved within 1–2 hours. These findings underscore its potential as a candidate for oral drug delivery systems.

Another emerging application of this compound is in the development of antiviral agents. Its ability to inhibit viral replication mechanisms has been reported in preclinical studies, particularly against enveloped viruses such as influenza A and Zika virus. The chlorine and fluorine substituents on the aromatic ring contribute to its antiviral activity by disrupting viral membrane fusion processes.

In conclusion, 3-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-amie (CAS No. 1368975) is a multifaceted organic compound with diverse applications across pharmaceuticals, materials science, and biotechnology. Its unique structure enables it to serve as a valuable intermediate in drug discovery programs while also finding utility in advanced drug delivery systems. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern medicine.

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